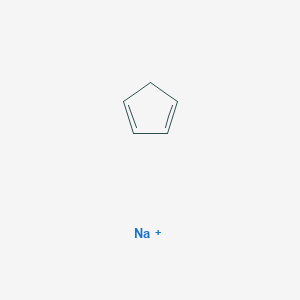

sodium;cyclopenta-1,3-diene

Description

Sodium;cyclopenta-1,3-diene (commonly termed sodium cyclopentadienylide, NaCp) is an organometallic compound with the formula C₅H₅Na. It consists of a sodium cation (Na⁺) and the cyclopentadienyl anion (C₅H₅⁻), a conjugated diene system with aromatic character. This compound is synthesized via deprotonation of cyclopenta-1,3-diene (C₅H₆) using strong bases like sodium metal . NaCp is a critical precursor in organometallic chemistry, particularly for synthesizing metallocenes (e.g., ferrocene) and transition metal catalysts. Its ionic nature confers high solubility in polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) .

Properties

Molecular Formula |

C5H6Na+ |

|---|---|

Molecular Weight |

89.09 g/mol |

IUPAC Name |

sodium;cyclopenta-1,3-diene |

InChI |

InChI=1S/C5H6.Na/c1-2-4-5-3-1;/h1-4H,5H2;/q;+1 |

InChI Key |

YCFFDNSCMFYJQF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium;cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with sodium metal. This reaction is carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

C5H6+Na→NaC5H5+H2

The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .

Industrial Production Methods

Industrial production of sodium;cyclopenta-1,3-diene often involves the use of large-scale reactors where cyclopentadiene is reacted with sodium metal under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity sodium;cyclopenta-1,3-diene .

Chemical Reactions Analysis

Types of Reactions

Sodium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclopentadienone.

Reduction: It can be reduced to form cyclopentane.

Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions .

Major Products

The major products formed from these reactions include cyclopentadienone, cyclopentane, and various substituted cyclopentadienes .

Scientific Research Applications

Sodium;cyclopenta-1,3-diene has numerous applications in scientific research:

Mechanism of Action

The mechanism by which sodium;cyclopenta-1,3-diene exerts its effects involves the formation of the cyclopentadienyl anion. This anion acts as a ligand that can coordinate with various metal ions to form stable complexes. These complexes can then participate in a wide range of chemical reactions, including catalytic processes and polymerization reactions .

Comparison with Similar Compounds

Substituted Cyclopenta-1,3-dienes

Substituted derivatives of cyclopenta-1,3-diene exhibit modified electronic and steric properties, influencing their reactivity and applications:

Key Findings :

Metal Complexes of Cyclopenta-1,3-diene

NaCp serves as a precursor to metallocenes, while other derivatives form complexes with transition metals:

Key Findings :

Reactivity in Cycloaddition Reactions

Cyclopenta-1,3-diene derivatives participate in cycloadditions, with NaCp influencing reaction pathways:

- Diels-Alder Reactions : Cyclopenta-1,3-diene acts as a diene, forming six-membered rings. Substituted derivatives (e.g., tert-butyl) slow reaction rates due to steric effects .

- [6+4] Cycloaddition : Cyclopenta-1,3-diene reacts with tropone to form bicyclic structures, akin to Diels-Alder mechanisms but with higher ring strain . NaCp, being deprotonated, may require protonation to act as a diene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.